molecular formula C13H13BrF2N2 B594220 5-Bromo-1-cyclohexyl-6,7-difluorobenzimidazole CAS No. 1365271-96-0

5-Bromo-1-cyclohexyl-6,7-difluorobenzimidazole

Número de catálogo B594220
Número CAS: 1365271-96-0
Peso molecular: 315.162
Clave InChI: DDOLRBWANURFFG-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

“5-Bromo-1-cyclohexyl-6,7-difluorobenzimidazole” is a chemical compound with the CAS Number: 1365271-96-0. Its molecular formula is C13H13BrF2N2 and it has a molecular weight of 315.16 . The compound is typically used for research and development .


Molecular Structure Analysis

The InChI code for “5-Bromo-1-cyclohexyl-6,7-difluorobenzimidazole” is 1S/C13H13BrF2N2/c14-9-6-10-13(12(16)11(9)15)18(7-17-10)8-4-2-1-3-5-8/h6-8H,1-5H2 . This code provides a standard way to encode the compound’s molecular structure.

Aplicaciones Científicas De Investigación

Chemical Synthesis and Bioactivity

The compound "5-Bromo-1-cyclohexyl-6,7-difluorobenzimidazole" and its derivatives have been explored in various synthetic pathways and evaluated for their bioactivity across different studies. One such exploration involved the synthesis and characterization of compounds starting from 7-aza-5-bromobenzimidazole, examining their effects on human cervix adenocarcinoma cells. These novel compounds were found to be non-cytotoxic, indicating a potential for further exploration in medical research without harmful effects on healthy cells (Oluwafemi, 2020).

Anticancer Evaluation

The anticancer properties of derivatives of "5-Bromo-1-cyclohexyl-6,7-difluorobenzimidazole" have been a subject of study, particularly in the synthesis of novel compounds aimed at evaluating their antitumor activity. For instance, 2-cyclopropylimidazo[2,1-b][1,3,4]-thiadiazole derivatives showed promise, with one derivative demonstrating selectivity toward leukemic cancer cell lines (Noolvi et al., 2011).

Antimicrobial and Anti-tubercular Activity

A series of novel 5-(nitro/bromo)-styryl-2-benzimidazoles has been synthesized and screened for their in vitro anti-tubercular activity against Mycobacterium tuberculosis and their antibacterial activity against various bacterial strains. Some compounds demonstrated higher anti-tubercular activity and were effective as lead molecules with excellent activities against a panel of microorganisms (Shingalapur et al., 2009).

Analgesic and Anti-inflammatory Activities

The synthesis of 7-azaindazole-chalcone derivatives from 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde led to the discovery of compounds exhibiting excellent anti-inflammatory and analgesic activities. Certain derivatives outperformed the standard reference, indomethacin, in anti-inflammatory activity, and showed comparable analgesic activity to the standard drug diclofenac sodium (Chamakuri et al., 2016).

Antimicrobial Activity of Amino Acids and Sulfamoyl Derivatives

Compounds containing 4-(5-benzoyl-benzoimidazol-2) moiety incorporated into different amino acids and sulfamoyl analogues were constructed and evaluated for their antimicrobial activities. These compounds showed significant effectiveness against various bacterial and fungal strains, underscoring the versatility of benzimidazole derivatives in antimicrobial research (Abd El-Meguid, 2014).

Safety and Hazards

The Material Safety Data Sheet (MSDS) for “5-Bromo-1-cyclohexyl-6,7-difluorobenzimidazole” can be found online . It’s important to refer to the MSDS for handling and safety information.

Direcciones Futuras

As “5-Bromo-1-cyclohexyl-6,7-difluorobenzimidazole” is used for research and development , its future directions would likely depend on the outcomes of this research. Unfortunately, specific future directions are not available in the current resources.

Propiedades

IUPAC Name

5-bromo-1-cyclohexyl-6,7-difluorobenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrF2N2/c14-9-6-10-13(12(16)11(9)15)18(7-17-10)8-4-2-1-3-5-8/h6-8H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDOLRBWANURFFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C=NC3=CC(=C(C(=C32)F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrF2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50742867
Record name 5-Bromo-1-cyclohexyl-6,7-difluoro-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50742867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1365271-96-0
Record name 5-Bromo-1-cyclohexyl-6,7-difluoro-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50742867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.